

tacrolimus analytical method validation parameters

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Compound Focus: Tacrolimus

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Analytical Method Comparison

The table below summarizes key validation parameters and performance data for different **tacrolimus** analytical methods, compiled from recent studies.

Method & Platform	Key Validation Parameters & Performance Data	Application Context
UHPLC-PDA [1] (Chromatographic)	Linearity: $r > 0.9999$ (100.0–300.0 µg/mL) Accuracy: 96.55% – 98.19% recovery Precision: Intraday RSD < 0.89%; Interday RSD < 3.25%	Quantification of tacrolimus in polymeric nanocapsules; identification of degradation products.
RP-HPLC/UV [2] (Chromatographic)	Linearity: $r^2 = 0.9995$ LOD/LOQ: 0.133 µg/mL / 0.450 µg/mL Precision: RSD 0.30% (system), 0.87% (method)	Determination of Ascomycin content in Tacrolimus API (Active Pharmaceutical Ingredient).
LC-MS/MS [3] (Chromatographic; Gold Standard)	N/A in provided data, but used as reference method for immunoassay comparison. [4] [3]	Measurement of tacrolimus in Peripheral Blood Mononuclear Cells (PBMCs).
CLIA (MAGLUMI Snibe) [5] [4] (Immunoassay)	Precision: CVs 0.55%–5.14% Linearity: $r=0.99990$ (0.5–50 µg/L) LoB/LoQ: 0.1 µg/L / 0.5 µg/L Correlation with LC-MS/MS: Strong correlation and concordance [4]	Routine Therapeutic Drug Monitoring (TDM) in whole blood.
CMIA (ARCHITECT Abbott) [5] [3] (Immunoassay)	Used as a comparator method in studies. Shows a strong correlation with LC-MS/MS. [4]	Routine Therapeutic Drug Monitoring (TDM) in whole blood.
CLIA vs.		

CMIA [5] (Method Comparison) | **Correlation:** $R = 0.916$, $P < .001$ **Bias:** $+0.385$ ng/mL (CLIA vs. CMIA)
Reliability: ICC = 0.934 (Excellent) | Comparative study for TDM in kidney transplant patients. |

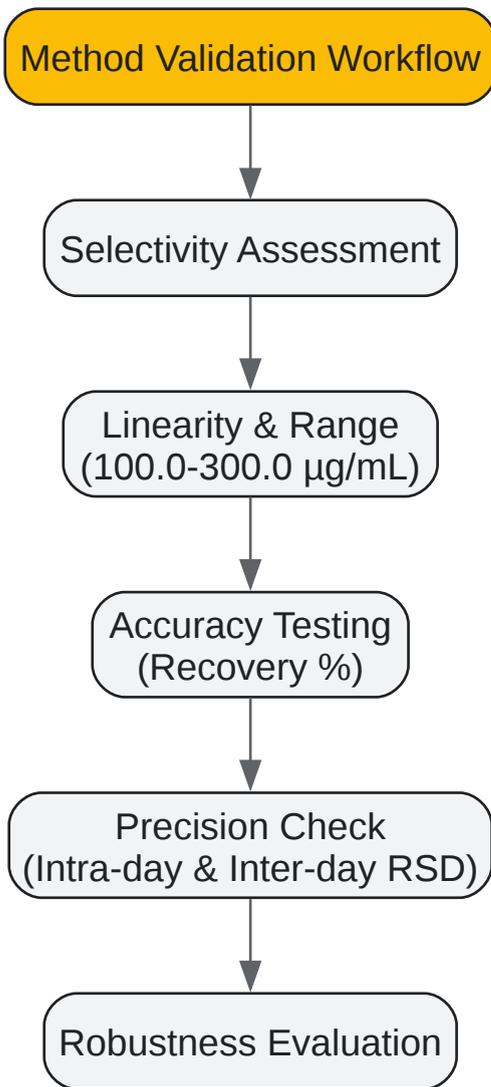
Detailed Experimental Protocols

Here are the detailed experimental methodologies for the key analytical techniques cited in the comparison tables.

Chromatographic Method for Tacrolimus in Nanocapsules [1]

This UHPLC-PDA method was validated according to ICH guidelines.

- **Chromatographic Conditions:**
 - **Column:** Shimadzu Shim-pack XR-ODS III C18 (100 mm × 2.00 mm, 2.2 μm)
 - **Mobile Phase:** Methanol and acidified ultrapure water (89:11, v/v)
 - **Flow Rate:** 0.55 mL/min
 - **Detection:** UV at 235 nm
- **Validation Workflow:** The process involves specific experimental phases for each validation parameter, as shown in the following workflow:



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Immunoassay Comparison Study Protocol [5]

This study compared two commercial chemiluminescence immunoassays.

- **Sample Collection:** 257 kidney transplant recipient samples were used for the comparison.
- **Measurement: Tacrolimus** concentrations in each sample were measured simultaneously using:
 - **MAGLUMI 800** analyzer (Snibe Diagnostics) using a Chemiluminescent Immunoassay (CLIA)
 - **ARCHITECT i1000SR** analyzer (Abbott Diagnostics) using a Chemiluminescent Microparticle Immunoassay (CMIA)
- **Data Analysis:**

- **Correlation Analysis:** Pearson's correlation was used to assess the relationship between the two methods.
- **Bland-Altman Plots:** This was used to visualize the bias and limits of agreement between the two assays.
- **Intraclass Correlation Coefficient (ICC):** This statistical measure was used to determine the reliability and consistency of the measurements between the two platforms.

Key Insights for Researchers

- **Platform Selection Depends on Application:** For formulation development and degradation studies, **chromatographic methods (UHPLC, LC-MS/MS)** are indispensable due to their superior specificity and ability to separate and identify drug metabolites and degradation products [1]. For high-throughput clinical TDM, **automated immunoassays (CLIA, CMIA)** offer rapid turnaround and ease of use, though they may show slight biases compared to each other and to LC-MS/MS [5] [4].
- **Method Correlation is Crucial:** When comparing methods, it is not enough to show a strong correlation. **Bland-Altman analysis** is critical to identify and quantify systematic bias, which is vital for translating research findings across different laboratories and platforms [5].
- **Adherence to Regulatory Standards:** The U.S. Food and Drug Administration (FDA) has established class II special controls for **tacrolimus** assays, underscoring the need for rigorous validation and precise performance characterization [6].

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References

1. Validation of Analytical Methods for Tacrolimus ... [pubmed.ncbi.nlm.nih.gov]
2. ANALYTICAL METHOD DEVELOPMENT AND ... [ijpsr.com]
3. Comparing tacrolimus level monitoring in peripheral blood ... [frontiersin.org]
4. MAGLUMI® Tacrolimus (CLIA) assay [pubmed.ncbi.nlm.nih.gov]
5. Tacrolimus (FK-506) levels determined by 2 different ... [pubmed.ncbi.nlm.nih.gov]

6. Class II Guidance: Cyclosporine and Tacrolimus Assays [fda.gov]

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